Here are some suggestions for further exploring the potential research applications of N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide:
N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide is a chemical compound characterized by its unique structure, which includes a tetrahydro-2H-pyran ring fused with an amino-substituted phenyl group and a carboxamide functional group. The molecular formula of this compound is C₁₂H₁₅FN₂O₂, and it has a molecular weight of approximately 238.26 g/mol . This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its structural features that may influence biological activity.
The chemical reactivity of N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide can be attributed to the presence of the carboxamide group, which can participate in various reactions such as:
These reactions can be useful for modifying the compound to enhance its biological properties or to synthesize related compounds.
Preliminary studies suggest that N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide may exhibit significant biological activities, including:
The synthesis of N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide typically involves several steps:
These synthetic routes allow for the modification of various substituents on the pyran ring and phenyl group, leading to a diverse range of derivatives.
N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide has potential applications in several fields:
Interaction studies are crucial for understanding how N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide interacts with biological targets. These studies may include:
Several compounds share structural similarities with N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide. Here are some notable examples:
The uniqueness of N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide lies in its specific combination of functional groups, particularly the fluorine atom and amino group, which may enhance its biological activity compared to other similar compounds.
N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide is systematically named based on its functional groups and substituents. The tetrahydro-2H-pyran moiety denotes a six-membered oxygen-containing ring with four single bonds and one double bond, while the carboxamide group (–CONH–) is attached to the pyran ring at position 4. The 5-amino-2-fluorophenyl substituent is connected to the nitrogen atom of the carboxamide group, featuring an amino group at position 5 and a fluorine atom at position 2 of the phenyl ring.
The compound’s structure can be represented using:
O=C(C1CCOCC1)NC2=CC(N)=CC=C2F InChI=1S/C12H15FN2O2/c14-12(15)10-13-11-7-5-9(16)6-8(11)4-3-2-1-10/h1-8,13H,9H2,(H,14,15) The compound is registered under CAS 1153258-09-3. Alternative names include:
These names emphasize the core structural features: the tetrahydro-2H-pyran ring, the carboxamide bridge, and the fluorinated amino-substituted phenyl group.
The molecular formula is C₁₂H₁₅FN₂O₂, derived from:
The theoretical molecular weight is 238.26 g/mol, as calculated from atomic masses:
| Atom | Quantity | Atomic Mass | Contribution |
|---|---|---|---|
| C | 12 | 12.0107 | 144.1284 |
| H | 15 | 1.00794 | 15.1191 |
| F | 1 | 18.9984 | 18.9984 |
| N | 2 | 14.0067 | 28.0134 |
| O | 2 | 15.9994 | 31.9988 |
| Total | 238.2487 |
Experimental validation aligns with computational results, confirming a molecular weight of 238.26 g/mol.
The synthesis of N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide, with molecular formula C₁₂H₁₅FN₂O₂ and molecular weight of 238.26 g/mol, represents a significant challenge in heterocyclic chemistry [1]. The compound features a tetrahydro-2H-pyran ring system linked to a carboxamide functional group that connects to a substituted fluoroaniline moiety [1] . Contemporary synthetic strategies for tetrahydropyran derivatives have evolved to encompass multiple complementary approaches, each offering distinct advantages in terms of stereoselectivity, functional group tolerance, and scalability [3].
The fundamental synthetic architecture relies on the formation of the tetrahydropyran ring through various cyclization methodologies, followed by carboxamide formation and subsequent functionalization with the amino-fluorophenyl substituent [3]. Hetero-Diels-Alder cycloaddition reactions have emerged as particularly efficient means to access 2,6-disubstituted tetrahydropyran-4-one derivatives, which serve as key intermediates in the synthesis pathway [3]. The development of chiral chromium(III) catalysts has significantly enhanced the synthetic utility of these cycloaddition reactions, enabling highly stereoselective transformations [3].
Intramolecular radical cyclizations represent another powerful methodology for tetrahydropyran construction, offering excellent functional group compatibility and powerful bond-forming ability [3]. These reactions have proven particularly valuable for the stereoselective synthesis of 2,6-cis-substituted tetrahydropyrans through intramolecular radical cyclization of β-alkoxyacrylates [3]. The method demonstrates remarkable efficiency, with radical cyclization using tributyltin hydride and azobisisobutyronitrile in refluxing toluene furnishing tetrahydropyran derivatives in 95% yield with 19:1 diastereoselectivity [3].
The formation of amide bonds represents the most frequently employed reaction in medicinal chemistry applications, necessitating robust and reliable synthetic protocols [4]. The synthesis of N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide specifically requires the coupling of tetrahydro-2H-pyran-4-carboxylic acid with 5-amino-2-fluoroaniline through efficient amidation strategies . Contemporary amidation methodologies encompass a broad spectrum of coupling reagents and activation strategies, each offering distinct advantages in terms of efficiency, selectivity, and operational simplicity [4].
Carbodiimide-mediated coupling reactions represent the most broadly applicable method for amide bond formation, utilizing reagents such as dicyclohexylcarbodiimide or diisopropylcarbodiimide for carboxylic acid activation [4]. The reaction mechanism proceeds through formation of an O-acylisourea intermediate, which subsequently undergoes nucleophilic attack by the amine component to afford the desired amide product [5]. Optimization studies have demonstrated that the pH of the reaction mixture significantly influences coupling efficiency, with optimal reactivity observed under acidic conditions in the range of pH 4.5-5.0 [5].
Advanced coupling protocols employ additives such as 4-dimethylaminopyridine or hydroxybenzotriazole to enhance reaction efficiency and suppress side reactions [5]. Comparative studies of various coupling systems have revealed that 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in combination with 4-dimethylaminopyridine yields superior results compared to dicyclohexylcarbodiimide-based systems, achieving amide formation yields of 49.5-55.5% in dichloromethane and tetrahydrofuran solvents [5].
| Coupling Reagent System | Solvent | Yield (%) | pH Conditions |
|---|---|---|---|
| Dicyclohexylcarbodiimide | Dichloromethane | 42.3 | 6.0 |
| Dicyclohexylcarbodiimide/4-Dimethylaminopyridine | Dichloromethane | 45.1 | 8.5 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Dichloromethane | 49.5 | 5.0 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Tetrahydrofuran | 55.5 | 5.0 |
Alternative activation strategies involve the formation of acid chloride intermediates through treatment with thionyl chloride or oxalyl chloride, followed by ammonolysis with the appropriate aniline derivative . Industrial-scale implementations frequently utilize this halogenation-amidation approach due to its high efficiency and cost-effectiveness for large-scale production . Reaction optimization studies have established optimal conditions for acid chloride formation, with thionyl chloride at 60-70°C for 4 hours achieving 92% yield, while oxalyl chloride at 25-30°C for 2 hours provides 88% yield .
Microwave-assisted synthesis has emerged as a transformative technology for the preparation of heterocyclic compounds, offering significant advantages in terms of reaction rate enhancement, improved yields, and energy efficiency [7] [8]. The application of microwave irradiation to carboxamide synthesis enables dramatic reductions in reaction times while maintaining or improving product yields compared to conventional heating methods [9]. Optimization studies for pyran derivative synthesis have demonstrated that microwave conditions at 80-120°C can achieve completion within minutes rather than hours required for traditional thermal methods [7].
Catalytic pathway optimization focuses on the development of efficient catalytic systems that promote both ring formation and amidation reactions under mild conditions [10]. Recent advances in sustainable catalysis have emphasized the use of recyclable heterogeneous catalysts, including iron-based magnetic nanocatalysts and supported metal systems [10]. Magnetic nanocatalysts composed of iron oxide cores functionalized with silica and palladium have shown exceptional activity in pyran synthesis, requiring only 10 mg of catalyst to achieve 98% product yield while maintaining catalytic performance over ten consecutive reaction cycles [10].
The mechanistic understanding of microwave-enhanced reactions reveals that selective heating of polar intermediates accelerates key bond-forming steps while minimizing side reactions [9]. Comparative studies between conventional heating and microwave irradiation for carboxamide synthesis demonstrate yield improvements of 15-25% under microwave conditions, attributed to more efficient energy transfer and reduced reaction times [9]. Temperature optimization experiments indicate that microwave heating at 120°C for 30 minutes provides optimal results for tetrahydropyran carboxamide formation, significantly outperforming conventional heating protocols requiring 12-24 hours [9].
| Heating Method | Temperature (°C) | Time | Yield (%) | Energy Efficiency |
|---|---|---|---|---|
| Conventional Heating | 110 | 12 hours | 72 | Low |
| Microwave Irradiation | 120 | 30 minutes | 89 | High |
| Microwave Irradiation | 100 | 45 minutes | 85 | High |
| Microwave Irradiation | 140 | 20 minutes | 76 | Moderate |
The incorporation of amino-fluorophenyl substituents into tetrahydropyran carboxamide scaffolds requires sophisticated functionalization strategies that address the unique reactivity profile of fluorinated aromatic systems [11] [12]. Fluorine substitution significantly alters the electronic properties of aromatic rings, introducing strong electron-withdrawing effects that influence both nucleophilic and electrophilic substitution reactions [12]. The presence of the amino group provides nucleophilic reactivity, while the fluorine atom modulates the overall electronic density of the aromatic system [13].
Carbon-hydrogen functionalization methodologies have proven particularly valuable for the selective modification of amino-fluorophenyl systems [11]. Palladium-catalyzed carbon-hydrogen activation enables regioselective functionalization of aromatic systems through formation of metallacyclic intermediates [11]. The reaction mechanism involves insertion of palladium acetate into ortho carbon-hydrogen bonds, followed by oxidation to palladium(IV) intermediates and subsequent reductive elimination to afford functionalized products [11]. This approach has demonstrated exceptional utility for the acetoxylation, arylation, alkenylation, and alkylation of unactivated carbon(sp³)-hydrogen bonds in amino acid derivatives [11].
Advanced functionalization protocols employ asymmetric synthesis strategies to control the stereochemical outcome of amino-fluorophenyl incorporation [12]. The synthesis of α-fluoroalkyl-α-amino acids utilizes highly functionalized imines derived from trifluoropyruvates, enabling stereoselective reductive transformations [12]. Chiral auxiliary-based methods have proven particularly robust for scale-up production of enantiopure α-trifluoromethyl-α-amino acids, offering reliable stereochemical control across diverse substrate classes [12].
Primary α-tertiary amine synthesis via α-carbon-hydrogen functionalization provides an efficient platform for amino-fluorophenyl derivative preparation [14]. The methodology pivots on efficient in situ generation of reactive ketimine intermediates and subsequent reaction with carbon-centered nucleophiles [14]. Quinone-mediated chemistry enables α-allylation, α-alkylation, α-arylation, and α-cyanation reactions, creating fully substituted carbon centers in the α-position of various amine structures [14]. The protocol demonstrates broad substrate scope and scalability, with gram-scale synthesis of functionalized products achieved using standard laboratory equipment [14].
Industrial-scale production of N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide necessitates the implementation of continuous flow chemistry technologies that enable efficient, safe, and economically viable manufacturing processes [15] [16]. Flow chemistry offers substantial advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles for hazardous intermediates, and the ability to achieve precise reaction control through optimized residence times and temperature profiles [15].
Continuous flow synthesis protocols for pyran derivatives have demonstrated remarkable efficiency improvements, with total residence times reduced from hours to minutes while maintaining or improving product yields [16]. The synthesis of complex heterocyclic compounds through multistep flow processes enables the preparation of target molecules over six reaction steps with overall yields between 71-100% by high-performance liquid chromatography analysis [16]. This represents a significant improvement compared to conventional batch processes, which typically require 35 hours and yield intermediates with isolated yields as low as 33% [16].
Flow reactor design optimization focuses on the selection of appropriate reactor materials and configurations to maximize mixing efficiency and minimize pressure drop [15]. Perfluoroalkoxy reactor coils with internal diameters ranging from 1.6-5.0 mm have proven optimal for most synthetic transformations, providing excellent chemical resistance and thermal stability [15]. Glass bead packing within reactor coils enhances mixing efficiency for biphasic reactions, while membrane separators enable inline extraction and purification protocols [15].
Purification protocols for industrial-scale production emphasize the integration of continuous separation technologies with synthetic flow processes [17]. Column chromatography using dichloromethane-methanol solvent systems (20:1 ratio) provides effective separation of target compounds from synthetic byproducts [17]. Crystallization from ethanol-water mixtures (3:1 volume ratio) enhances product purity to greater than 99% as confirmed by high-performance liquid chromatography analysis . Advanced purification strategies employ reverse-phase high-performance liquid chromatography for high-purity applications, particularly when stereochemical purity is critical .
| Production Scale | Reactor Type | Residence Time | Throughput (g/h) | Purity (%) |
|---|---|---|---|---|
| Laboratory | Batch Reactor | 12-24 hours | 0.5-2.0 | 85-92 |
| Pilot Scale | Continuous Flow | 15-30 minutes | 10-25 | 92-97 |
| Industrial Scale | Continuous Flow | 10-20 minutes | 50-200 | 97-99 |
N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide exhibits a complex three-dimensional structure characterized by distinct molecular components that contribute to its overall stability and intermolecular interactions. The compound consists of a tetrahydro-2H-pyran ring system linked to a fluorinated aminophenyl group through a carboxamide bridge, creating opportunities for multiple hydrogen bonding networks [1] [2] [3].
The tetrahydro-2H-pyran ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles [5]. This conformation minimizes both torsional strain and steric interactions while maintaining ideal tetrahedral bond angles around each carbon atom . The presence of the oxygen heteroatom in the ring introduces subtle conformational effects compared to pure cyclohexane systems, as the oxygen atom lacks attached hydrogen atoms, thereby reducing potential 1,3-diaxial interactions when substituents occupy axial positions .
In the preferred chair conformation, the compound exhibits both axial and equatorial positions for potential substituents. The carboxamide group at the 4-position of the pyran ring preferentially occupies the equatorial position to minimize steric hindrance with the ring framework [5]. This equatorial arrangement is consistent with conformational preferences observed in related tetrahydropyran derivatives where bulky substituents favor equatorial orientations to reduce unfavorable 1,3-diaxial interactions [5].
The hydrogen bonding network in N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide is complex and multifaceted, involving multiple donor and acceptor sites. The amino group at the 5-position of the fluorophenyl ring serves as a hydrogen bond donor, capable of forming intermolecular interactions with oxygen atoms of neighboring molecules [6]. The carboxamide functionality provides both hydrogen bond donor capabilities through its N-H group and acceptor capabilities through its carbonyl oxygen [6].
The fluorine atom at the 2-position of the phenyl ring introduces unique electronic effects that influence the overall hydrogen bonding pattern. While fluorine is typically considered a weak hydrogen bond acceptor, its presence significantly affects the electron density distribution throughout the aromatic system [7]. The electronegativity of fluorine creates a partial positive charge on adjacent carbon atoms, which can influence the strength and directionality of hydrogen bonds formed by nearby functional groups [7].
Intermolecular interactions in the crystal lattice are dominated by N-H···O hydrogen bonds between the carboxamide groups of adjacent molecules. These interactions typically exhibit distances ranging from 1.8 to 2.0 Å and angles between 160 and 180 degrees, indicating strong directional hydrogen bonding [6]. The amino group participates in additional hydrogen bonding networks, forming N-H···F interactions with fluorine atoms of neighboring molecules at distances of approximately 2.5 to 2.8 Å [6].
The crystal packing arrangement demonstrates that molecules are organized into layers through a combination of strong N-H···O hydrogen bonds and weaker N-H···F interactions. This layered structure is further stabilized by van der Waals forces between the aromatic rings and aliphatic portions of the tetrahydropyran rings [8]. The overall packing efficiency is enhanced by the complementary shapes of the molecular components, with the bulky pyran rings fitting into cavities created by the planar fluorophenyl groups [8].
Structural characterization reveals that the compound crystallizes in a space group that accommodates the specific geometric requirements of the hydrogen bonding network. The unit cell parameters reflect the molecular dimensions and the preferred intermolecular distances for optimal hydrogen bonding [8]. The crystallographic analysis confirms that the tetrahydro-2H-pyran ring maintains its chair conformation in the solid state, with minimal deviation from the ideal geometry .
The spectroscopic characterization of N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide reveals distinctive signatures that enable structural identification and conformational analysis. The compound exhibits characteristic patterns in nuclear magnetic resonance, infrared, and mass spectrometry that reflect its unique molecular architecture [9] [10].
Nuclear Magnetic Resonance Spectroscopy provides detailed structural information through analysis of both proton and carbon-13 spectra. The 1H nuclear magnetic resonance spectrum exhibits characteristic chemical shifts for the tetrahydro-2H-pyran ring protons, which typically appear in the range of 3.3-4.5 ppm due to their proximity to the electronegative oxygen atom [11] . The protons at positions 2 and 6 of the pyran ring, being directly adjacent to oxygen, appear downfield in the spectrum as a result of the deshielding effect of the oxygen heteroatom .
The carboxamide proton displays a distinctive chemical shift pattern in the range of 8.5-9.5 ppm, reflecting its chemical environment and involvement in hydrogen bonding interactions [12] [10]. The aromatic protons of the fluorophenyl group appear in the typical aromatic region between 6.5-7.5 ppm, with the fluorine substituent causing characteristic coupling patterns and chemical shift perturbations [10]. The amino group protons typically appear as a broad signal in the range of 4.5-5.5 ppm, often exhibiting exchange behavior in protic solvents [10].
13C Nuclear Magnetic Resonance Spectroscopy reveals the carbon framework of the molecule with distinct chemical shifts for different carbon environments. The carbonyl carbon of the carboxamide group appears significantly downfield at 170-175 ppm, characteristic of amide carbonyl carbons [13]. The aromatic carbons of the fluorophenyl group appear in the range of 110-140 ppm, with the fluorine-bearing carbon showing characteristic coupling patterns and chemical shift effects [14]. The pyran ring carbons appear in the aliphatic region between 65-85 ppm, with the oxygen-bearing carbons showing downfield shifts compared to purely aliphatic carbons [13].
The fluorine-19 nuclear magnetic resonance spectrum provides additional structural information, with the fluorine atom typically appearing as a sharp singlet around -115 to -120 ppm relative to trifluoroacetic acid [10]. The chemical shift of the fluorine atom is sensitive to its electronic environment and can provide information about conformational preferences and intermolecular interactions [10].
Infrared Spectroscopy reveals characteristic vibrational modes that confirm the presence of functional groups and provide insight into hydrogen bonding patterns. The N-H stretching vibrations of the amino group appear as sharp bands in the range of 3300-3500 cm⁻¹, typically observed as a doublet due to symmetric and asymmetric stretching modes [15]. The carboxamide N-H stretch appears at slightly lower frequency, around 3200-3400 cm⁻¹, often as a sharp band that may be broadened by hydrogen bonding interactions [15].
The carbonyl stretch of the carboxamide group appears as a strong absorption band in the range of 1650-1680 cm⁻¹, with the exact position depending on the strength of hydrogen bonding and the electronic environment [9]. The C-O stretching vibrations of the pyran ring appear in the range of 1000-1200 cm⁻¹, providing confirmation of the ether linkage within the heterocyclic ring [9]. The C-F stretching vibration appears in the range of 1100-1300 cm⁻¹, characteristic of aromatic fluorine compounds [16].
Deformation vibrations in the lower frequency region provide additional structural information. The N-H deformation modes appear around 1600-1650 cm⁻¹, while C-H deformation modes of the pyran ring appear in the range of 1200-1500 cm⁻¹ [17]. These vibrational modes are sensitive to conformational changes and can provide information about the preferred ring conformation [17].
Mass Spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignment. The molecular ion peak appears at m/z 239.1 [M+H]⁺, consistent with the calculated molecular weight of 238.26 g/mol [1] [2]. The base peak typically corresponds to the molecular ion or a major fragment formed by loss of the carboxamide group [18].
Fragmentation patterns in mass spectrometry reveal characteristic cleavage pathways that support structural identification. Common fragmentation includes loss of the carboxamide functionality, fragmentation of the pyran ring, and formation of fluorophenyl cation fragments [18]. The high-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula C₁₂H₁₅FN₂O₂ [1] [2].
Tandem mass spectrometry experiments can provide additional structural information through controlled fragmentation studies. The collision-induced dissociation patterns reveal the relative stability of different molecular regions and can distinguish between isomeric structures [18]. The fragmentation behavior is influenced by the electronic effects of the fluorine substituent and the conformational preferences of the tetrahydro-2H-pyran ring [18].
Computational modeling of N-(5-Amino-2-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide provides detailed insights into its conformational preferences, electronic structure, and molecular properties. Density functional theory calculations reveal the energetic landscape of different conformational states and the electronic effects that govern molecular stability [19] [20] [21].
Torsional angle analysis reveals the preferred conformational arrangements of the flexible bonds within the molecule. The tetrahydro-2H-pyran ring exhibits a clear preference for the chair conformation, with computational studies confirming that this arrangement represents the global minimum on the potential energy surface . The ring puckering parameters calculated from density functional theory show Q values of approximately 0.5-0.6 Å, consistent with an ideal chair conformation [5].
The carboxamide torsional angle between the pyran ring and the amide functionality shows a preference for the trans configuration, with dihedral angles approaching 180 degrees [19]. This arrangement minimizes steric interactions between the bulky pyran ring and the planar carboxamide group while optimizing conjugation between the carbonyl group and the pyran ring system [19]. The energy barrier for rotation around this bond is calculated to be approximately 15-20 kcal/mol, indicating restricted rotation under ambient conditions [19].
Electronic effects play a crucial role in determining the molecular properties and reactivity patterns of the compound. The fluorine substituent significantly influences the electronic distribution throughout the aromatic system, creating a partial positive charge on adjacent carbon atoms and affecting the nucleophilicity of the amino group [7]. Density functional theory calculations reveal that the fluorine atom withdraws electron density from the aromatic ring through both inductive and mesomeric effects [7].
The amino group at the 5-position of the phenyl ring exhibits enhanced nucleophilicity due to its para-relationship with the electron-withdrawing fluorine atom. Natural bond orbital analysis shows that the lone pair electrons on the amino nitrogen participate in conjugation with the aromatic π-system, leading to a decrease in the nitrogen's basicity compared to aliphatic amines [7]. This electronic delocalization affects the hydrogen bonding capacity of the amino group and influences the overall molecular electrostatic potential [7].
Molecular orbital analysis provides insight into the electronic structure and potential reactivity sites. The highest occupied molecular orbital is primarily localized on the amino group and the aromatic ring, with significant contributions from the nitrogen lone pair and the π-system of the benzene ring [20]. The lowest unoccupied molecular orbital is centered on the carboxamide carbonyl group and the aromatic ring, indicating that electrophilic attack would likely occur at these positions [20].
The electronic dipole moment calculated from density functional theory is approximately 2.5-3.5 D, reflecting the polar nature of the molecule and the asymmetric distribution of electron density [7]. This dipole moment is primarily due to the combination of the electron-withdrawing fluorine atom, the electron-donating amino group, and the polar carboxamide functionality [7]. The dipole moment influences the compound's solubility properties and its interactions with polar solvents and biological targets [7].
Conformational energy calculations reveal the relative stability of different molecular conformations and the energy barriers for interconversion between them. The pyran ring shows a clear preference for the chair conformation, with boat and twist-boat conformations being 20-27 kcal/mol higher in energy . This large energy difference ensures that the molecule predominantly adopts the chair conformation under physiological conditions .
The fluorophenyl group exhibits restricted rotation around the C-N bond connecting it to the carboxamide functionality. The energy barrier for this rotation is calculated to be approximately 10-15 kcal/mol, indicating that the molecule can adopt different conformations but with a preference for coplanar arrangements that maximize conjugation [23]. The preferred conformation places the fluorophenyl group in a position that minimizes steric interactions with the pyran ring while maintaining optimal electronic overlap [23].
Solvent effects significantly influence the molecular geometry and electronic properties. Polarizable continuum model calculations show that polar solvents stabilize conformations with extended hydrogen bonding networks, while nonpolar solvents favor more compact arrangements [7]. The dielectric constant of the solvent affects the relative energies of different conformations and can influence the preferred torsional angles around flexible bonds [7].
Vibrational frequency calculations confirm the stability of the optimized geometries and provide theoretical infrared spectra that can be compared with experimental observations. The calculated vibrational frequencies show good agreement with experimental infrared spectra, validating the computational model and providing assignments for observed absorption bands [21]. The calculated frequencies are typically scaled by a factor of 0.96-0.98 to account for anharmonicity and basis set limitations [21].
Charge distribution analysis reveals the electrostatic properties of the molecule and identifies potential sites for intermolecular interactions. The natural population analysis shows that the fluorine atom carries a partial negative charge of approximately -0.3 to -0.4 e, while the carbon atoms adjacent to fluorine carry corresponding positive charges [7]. The amino nitrogen carries a partial negative charge of approximately -0.8 to -0.9 e, consistent with its nucleophilic character [7].
The molecular electrostatic potential surface reveals regions of positive and negative electrostatic potential that govern intermolecular interactions. The areas around the amino group and the carbonyl oxygen show significant negative potential, indicating favorable sites for hydrogen bonding with electron-deficient species [7]. The regions around the fluorine atom show moderate negative potential, consistent with its weak hydrogen bond acceptor capabilities [7].